molecular formula C9H9NO4 B14813249 2-Acetamido-3-(furan-2-yl)acrylic acid

2-Acetamido-3-(furan-2-yl)acrylic acid

Cat. No.: B14813249
M. Wt: 195.17 g/mol
InChI Key: LIVOBOQBRTUTLV-YVMONPNESA-N
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Description

2-Acetamido-3-(furan-2-yl)acrylic acid (CAS: 89908-19-0) is a substituted acrylic acid derivative featuring an acetamido group at position 2 and a furan-2-yl moiety at position 2. Its molecular formula is C₉H₉NO₄ (MW: 195.17 g/mol). This compound belongs to a broader class of 2-acetamido-3-arylacrylic acids, which are critical intermediates in synthesizing bioactive molecules, including amino acid precursors and pharmaceuticals .

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

(Z)-2-acetamido-3-(furan-2-yl)prop-2-enoic acid

InChI

InChI=1S/C9H9NO4/c1-6(11)10-8(9(12)13)5-7-3-2-4-14-7/h2-5H,1H3,(H,10,11)(H,12,13)/b8-5-

InChI Key

LIVOBOQBRTUTLV-YVMONPNESA-N

Isomeric SMILES

CC(=O)N/C(=C\C1=CC=CO1)/C(=O)O

Canonical SMILES

CC(=O)NC(=CC1=CC=CO1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Aethylenglykolmonosorbat is synthesized through the esterification of ethylene glycol with sorbitan. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 100-150°C and continuous removal of water to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of aethylenglykolmonosorbat involves large-scale esterification reactors. The process is optimized for high yield and purity, often employing vacuum distillation to remove impurities and unreacted starting materials. The final product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Aethylenglykolmonosorbat undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it back to ethylene glycol and sorbitan.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Ethylene glycol, sorbitan.

    Substitution: Various substituted esters or ethers.

Scientific Research Applications

Aethylenglykolmonosorbat has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain reactions.

    Biology: Employed in the preparation of biological samples and as a cryoprotectant.

    Medicine: Utilized in drug formulations and as an excipient in pharmaceuticals.

    Industry: Applied in the production of cosmetics, food additives, and as a surfactant in various formulations.

Mechanism of Action

The mechanism of action of aethylenglykolmonosorbat involves its interaction with biological membranes and proteins. It acts as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds. This property makes it useful in drug delivery systems, where it helps in the dispersion and absorption of active pharmaceutical ingredients.

Comparison with Similar Compounds

Structural Features and Molecular Properties

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Melting Point (K)
2-Acetamido-3-(furan-2-yl)acrylic acid Furan-2-yl C₉H₉NO₄ 195.17 Not reported
(Z)-2-Acetamido-3-(4-chlorophenyl)acrylic acid 4-Chlorophenyl C₁₁H₁₀ClNO₃ 239.66 Not reported
2-Acetamido-3-(4-hydroxy-3-methoxyphenyl)acrylic acid 4-Hydroxy-3-methoxyphenyl C₁₂H₁₃NO₅ 251.23 481
2-Acetamido-3-(2-methylphenyl)acrylic acid 2-Methylphenyl C₁₂H₁₃NO₃ 219.24 Not reported
(Z)-2-Acetamido-3-(1H-indol-3-yl)acrylic acid Indol-3-yl C₁₃H₁₂N₂O₃ 244.25 Not reported

Key Observations :

  • The furan-2-yl derivative has the smallest molecular weight due to the compact furan ring.
  • Substituents like 4-hydroxy-3-methoxyphenyl increase molecular weight and polarity, influencing solubility and crystallinity .

Crystallographic and Hydrogen-Bonding Patterns

  • (Z)-2-Acetamido-3-(4-chlorophenyl)acrylic acid : Forms infinite 2D ribbons via O–H⋯O and N–H⋯O hydrogen bonds, with additional C–H⋯π interactions stabilizing the crystal lattice .
  • 2-Acetamido-3-(4-hydroxy-3-methoxyphenyl)acrylic acid : Exhibits a trans-extended conformation with N–H⋯O and O–H⋯O bonds, creating a hydrogen-bonded network .

Thermodynamic and Stability Data

  • Limited data exist for the furan derivative, but structurally related ethyl 2-cyano-3-(furan-2-yl)prop-2-enoates exhibit measurable heat capacities (78–370 K) and thermodynamic stability in crystal/gas phases .
  • The 4-hydroxy-3-methoxyphenyl compound’s high melting point (481 K) reflects strong intermolecular forces .

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